Zyklophin

Descripción

Propiedades

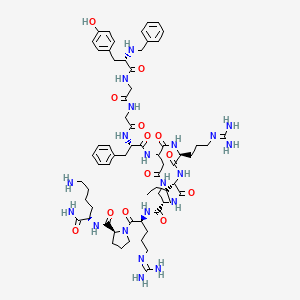

Fórmula molecular |

C65H96N20O13 |

|---|---|

Peso molecular |

1365.6 g/mol |

Nombre IUPAC |

(3S,6S,9S,12S)-12-[[(2S)-2-[[2-[[2-[[(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-6-butan-2-yl-N-[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-9-[3-(diaminomethylideneamino)propyl]-5,8,11,14-tetraoxo-1,4,7,10-tetrazacyclotetradecane-3-carboxamide |

InChI |

InChI=1S/C65H96N20O13/c1-3-38(2)54-62(97)83-49(60(95)81-45(21-13-29-73-65(70)71)63(98)85-30-14-22-50(85)61(96)79-43(55(67)90)19-10-11-27-66)35-75-51(87)33-48(59(94)80-44(57(92)84-54)20-12-28-72-64(68)69)82-58(93)47(32-39-15-6-4-7-16-39)78-53(89)37-76-52(88)36-77-56(91)46(31-40-23-25-42(86)26-24-40)74-34-41-17-8-5-9-18-41/h4-9,15-18,23-26,38,43-50,54,74,86H,3,10-14,19-22,27-37,66H2,1-2H3,(H2,67,90)(H,75,87)(H,76,88)(H,77,91)(H,78,89)(H,79,96)(H,80,94)(H,81,95)(H,82,93)(H,83,97)(H,84,92)(H4,68,69,72)(H4,70,71,73)/t38?,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |

Clave InChI |

UWLIKQFWZOPOAX-HRFULILYSA-N |

SMILES isomérico |

CCC(C)[C@H]1C(=O)N[C@@H](CNC(=O)C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N |

SMILES canónico |

CCC(C)C1C(=O)NC(CNC(=O)CC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Zyklophin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zyklophin, a potent and selective antagonist of the kappa opioid receptor (KOR), represents a significant advancement in the field of opioid research. As a cyclic analog of dynorphin (B1627789) A-(1-11), it possesses a unique pharmacological profile, including the ability to cross the blood-brain barrier and a shorter duration of action compared to other KOR antagonists.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Zyklophin, intended to serve as a technical resource for professionals in drug development and neuroscience.

Introduction

The kappa opioid receptor system is implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders.[3] While KOR agonists have been explored for their analgesic properties, their therapeutic potential is often limited by adverse effects such as dysphoria and sedation.[4] Consequently, there has been considerable interest in the development of KOR antagonists as potential therapeutics for conditions like depression, anxiety, and substance use disorders.[3]

Zyklophin, with the chemical structure [N-benzyl-Tyr¹-cyclo(D-Asp⁵,Dap⁸)]dynorphin A(1-11)NH₂, emerged from structure-activity relationship studies of dynorphin A analogs.[5] Its design incorporates a cyclization between D-Aspartic acid at position 5 and 2,3-diaminopropionic acid at position 8, a modification that confers antagonist activity.[5][6] This strategic alteration in the "address" domain of the peptide, rather than the "message" sequence, was a novel approach to achieving KOR antagonism.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for Zyklophin's binding affinity and in vivo antagonist potency.

Table 1: Receptor Binding Affinity of Zyklophin [1]

| Receptor | Kᵢ (nM) | Selectivity (KOR/MOR) | Selectivity (KOR/DOR) |

| Kappa (KOR) | 30 | 1 | 1 |

| Mu (MOR) | 5820 | 194 | - |

| Delta (DOR) | >10000 | - | >330 |

Table 2: In Vivo Antagonist Activity of Zyklophin [1]

| Administration Route | Agonist | Dose of Zyklophin | Effect |

| Intracerebroventricular (i.c.v.) | U50,488 | 0.3 - 3 nmol | Dose-dependently antagonized KOR agonist-induced antinociception. |

| Subcutaneous (s.c.) | U50,488 | 1 - 3 mg/kg | Dose-dependently antagonized KOR agonist-induced antinociception. |

Experimental Protocols

Synthesis of Zyklophin via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Zyklophin is achieved through a multi-step process involving Fmoc-based solid-phase peptide synthesis.[7][8][9][10][11]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection solution (20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the growing peptide chain. Activate the carboxylic acid group of the incoming amino acid with a coupling reagent (e.g., HBTU) and allow it to react with the free amine on the resin-bound peptide.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the Zyklophin sequence.

-

Cyclization: After assembly of the linear peptide, selectively deprotect the side chains of D-Aspartic acid and 2,3-diaminopropionic acid. Induce intramolecular cyclization through the formation of an amide bond between these side chains.

-

Final Deprotection and Cleavage: Once cyclization is complete, remove the N-terminal Fmoc group and cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Kappa Opioid Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity (Kᵢ) of Zyklophin for the KOR.[12]

Materials:

-

Cell membranes expressing the kappa opioid receptor (e.g., from CHO-KOR cells)

-

Radioligand (e.g., [³H]U-69,593)

-

Zyklophin at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of Zyklophin.

-

Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of Zyklophin that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay is used to assess the ability of Zyklophin to antagonize KOR-mediated G-protein activation.[13][14][15][16][17]

Materials:

-

Cell membranes expressing the kappa opioid receptor

-

[³⁵S]GTPγS

-

KOR agonist (e.g., U50,488)

-

Zyklophin at various concentrations

-

GDP

-

Assay buffer

Protocol:

-

Pre-incubation: Pre-incubate the cell membranes with Zyklophin and the KOR agonist.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubation: Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination: Terminate the reaction by rapid filtration.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Determine the ability of Zyklophin to inhibit the agonist-stimulated [³⁵S]GTPγS binding, thereby demonstrating its antagonist activity.

Signaling Pathways and Experimental Workflows

Zyklophin exerts its effects by antagonizing the kappa opioid receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.

Caption: Kappa Opioid Receptor Signaling Pathway Antagonized by Zyklophin.

Caption: Experimental Workflow for Zyklophin Synthesis and Evaluation.

Conclusion

Zyklophin stands as a testament to the power of rational peptide design in achieving desired pharmacological profiles. Its discovery has provided a valuable tool for investigating the complexities of the kappa opioid system and offers a promising lead scaffold for the development of novel therapeutics. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this critical area of medicinal chemistry and neuropharmacology.

References

- 1. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action | Semantic Scholar [semanticscholar.org]

- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 6. Research Portal [researchworks.creighton.edu]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

Zyklophin's Opioid Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zyklophin, a cyclic peptide analog of dynorphin (B1627789) A-(1-11), is a potent and highly selective antagonist of the kappa opioid receptor (KOR). This document provides a comprehensive technical overview of its opioid receptor selectivity profile, detailing its binding affinities, the experimental methodologies used for their determination, and the relevant signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking in-depth information on Zyklophin's pharmacological characteristics.

Quantitative Selectivity Profile

Zyklophin exhibits a strong preference for the kappa opioid receptor over the mu and delta opioid receptors. Radioligand binding assays have been employed to determine its binding affinity (Ki) for each receptor subtype. The quantitative data from these studies are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (KOR/MOR / DOR) |

| Kappa (κ) Opioid Receptor (KOR) | 30 nM | 1 |

| Mu (μ) Opioid Receptor (MOR) | >5820 nM | 194 |

| Delta (δ) Opioid Receptor (DOR) | >10,000 nM | >330 |

Data sourced from radioligand binding assays.[1]

The data clearly demonstrates that Zyklophin's affinity for the KOR is significantly higher than for the MOR and DOR, establishing it as a highly selective KOR antagonist.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of Zyklophin's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol.

Objective: To determine the inhibition constant (Ki) of Zyklophin for the kappa, mu, and delta opioid receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptors (KOR, MOR, or DOR).[2]

-

Radioligand: A selective radiolabeled ligand for each receptor subtype (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).[2]

-

Test Compound: Zyklophin.

-

Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist, such as naloxone (B1662785) (e.g., 10 µM).[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[2]

-

Scintillation Counter: For measuring radioactivity.[2]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).[2]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:[2]

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[2]

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (naloxone), and membrane suspension.[2]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of Zyklophin, and membrane suspension.[2]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 120 minutes).[2]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (counts per minute, CPM) - Non-specific Binding (CPM).[2]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Zyklophin concentration. This should generate a sigmoidal curve.

-

Determine IC50: The IC50 is the concentration of Zyklophin that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.[2]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Kappa Opioid Receptor Antagonism by Zyklophin

Caption: Zyklophin competitively antagonizes KOR signaling.

In Vivo Selectivity

In vivo studies in mice further corroborate the high selectivity of Zyklophin for the KOR. Pretreatment with Zyklophin has been shown to block the antinociceptive effects of the selective KOR agonist U-50,488.[1] Conversely, Zyklophin administration does not affect the antinociception produced by the MOR-preferring agonist morphine or the DOR-selective agonist SNC-80.[1] These findings demonstrate that Zyklophin's antagonist activity in a living system is selective for the kappa opioid receptor.[1]

Conclusion

The collective evidence from both in vitro binding assays and in vivo functional studies firmly establishes Zyklophin as a highly selective kappa opioid receptor antagonist. Its robust preference for the KOR over MOR and DOR, quantified by a significant difference in binding affinities, makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of the kappa opioid system. For drug development professionals, Zyklophin's selectivity profile represents a critical attribute for a therapeutic candidate targeting KOR-mediated pathways, minimizing the potential for off-target effects associated with mu and delta opioid receptor interactions.

References

Technical Guide: Pharmacokinetics and Bioavailability of Zyklophin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the pharmacokinetics and bioavailability of Zyklophin. Specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and bioavailability percentage) are contained within a graduate thesis from the University of Kansas which was not accessible in its full text during the compilation of this guide. The relevant citation is provided in the references.

Introduction

Zyklophin, chemically identified as [N-benzylTyr1,cyclo(D-Asp5,Dap8)]-dynorphin A-(1–11)NH2, is a potent and selective peptide antagonist of the kappa opioid receptor (KOR).[1][2] Unlike other KOR antagonists known for their exceptionally long duration of action, Zyklophin is characterized by a much shorter, more therapeutically relevant timeframe of activity, lasting less than 12 hours after a single subcutaneous administration.[1][2] Evidence suggests that Zyklophin is systemically active and capable of crossing the blood-brain barrier to exert its effects on the central nervous system (CNS).[1][2] These properties make it a significant compound of interest for investigating the role of the KOR system in various neurological and psychiatric conditions, including addiction.

Pharmacokinetic Profile

While precise quantitative data from dedicated pharmacokinetic studies remains encapsulated in the referenced thesis, the available literature provides a qualitative understanding of Zyklophin's behavior in vivo.

Absorption and Bioavailability

Zyklophin has been demonstrated to be systemically active following subcutaneous (s.c.) administration in mice.[1][2] The ability of peripherally administered Zyklophin to antagonize the effects of a centrally administered KOR agonist (U50,488) strongly indicates that it is absorbed into the systemic circulation and crosses the blood-brain barrier to reach its target receptors in the CNS.[1][2] However, without access to the full pharmacokinetic study, a quantitative measure of its bioavailability cannot be provided.

Distribution

The primary site of action for Zyklophin's investigated effects is the central nervous system. Studies have shown that subcutaneous injection of Zyklophin effectively antagonizes KORs in the CNS.[1][2] This confirms its ability to distribute to the brain.

Metabolism

As a peptide-based compound, Zyklophin is expected to be metabolized by proteases. This inherent susceptibility to enzymatic degradation is believed to be the reason for its shorter duration of action compared to non-peptide KOR antagonists.[1]

Excretion

Details regarding the excretion of Zyklophin are not available in the reviewed literature.

Quantitative Pharmacokinetic Data

A comprehensive study determining the pharmacokinetic parameters of subcutaneous Zyklophin in mouse plasma using LC-MS/MS has been conducted. The detailed results of this study are presented in the thesis by Benjamin Mann at the University of Kansas. Unfortunately, the full text of this document was not publicly accessible. The abstract indicates that this work was performed to assess Zyklophin as a potential therapeutic agent in the treatment of cocaine addiction.

Table 1: Summary of Available In Vivo Data for Zyklophin

| Parameter | Species | Route of Administration | Dose | Observation | Citation |

| Antagonist Activity | C57BL/6J mice | Subcutaneous (s.c.) | 1-3 mg/kg | Dose-dependent antagonism of U50,488-induced antinociception. | [1][2] |

| Duration of Action | C57BL/6J mice | Subcutaneous (s.c.) | 3 mg/kg | Antagonist activity lasts for at least 8 hours but less than 12 hours. | [1] |

| CNS Penetration | C57BL/6J mice | Subcutaneous (s.c.) | 3 mg/kg | Antagonized the effects of centrally administered U50,488. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vivo KOR Antagonist Activity Assay (Warm-Water Tail-Withdrawal Test)

This experiment was designed to assess the in vivo antagonist activity of Zyklophin against a known KOR agonist.

-

Animal Model: Adult male C57BL/6J mice.

-

Agonist: U50,488 (a selective KOR agonist).

-

Procedure:

-

Mice were pretreated with either vehicle or Zyklophin at varying doses (0.3-3 mg/kg s.c. or 0.3-3 nmol intracerebroventricular).

-

After a specified pretreatment time (e.g., 1 hour), the KOR agonist U50,488 (10 mg/kg i.p.) was administered.

-

Antinociception was measured at a set time point (e.g., 40 minutes) after agonist administration using the 55°C warm-water tail-withdrawal test.

-

The latency to tail withdrawal from the warm water was recorded as a measure of nociception.

-

Determination of Pharmacokinetic Parameters (LC-MS/MS Analysis)

The following is a general outline based on the title of the key thesis. The specific parameters are not available.

-

Objective: To determine the pharmacokinetic parameters of Zyklophin in mouse plasma following subcutaneous administration.

-

Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative determination of Zyklophin in mouse plasma.

-

Sample Collection: Blood samples were likely collected from mice at various time points following a single subcutaneous injection of Zyklophin.

-

Data Analysis: The concentration-time data would be used to calculate standard pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Visualizations

Signaling Pathway

Zyklophin acts as an antagonist at the kappa opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). When an agonist binds to KOR, it typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels. As an antagonist, Zyklophin blocks these downstream effects by preventing agonist binding.

Caption: KOR signaling pathway and the antagonistic action of Zyklophin.

Experimental Workflow: In Vivo Antagonist Assay

The following diagram illustrates the workflow for the warm-water tail-withdrawal experiment to test Zyklophin's antagonist activity.

Caption: Experimental workflow for the in vivo KOR antagonist assay.

Logical Relationship: Bioavailability Assessment

This diagram shows the logical flow for concluding that Zyklophin is bioavailable and crosses the blood-brain barrier.

Caption: Logical diagram for assessing Zyklophin's bioavailability and CNS penetration.

References

Zyklophin blood-brain barrier penetration studies

An In-Depth Technical Guide on Zyklophin Blood-Brain Barrier Penetration Studies

Introduction

Zyklophin, a cyclic peptide analog of dynorphin (B1627789) A-(1-11)NH2, is a selective kappa-opioid receptor (KOR) antagonist.[1][2][3][4] Unlike prototypical non-peptide KOR antagonists such as nor-binaltorphimine (nor-BNI), which have an exceptionally long duration of action lasting for weeks, Zyklophin exhibits a desirable short duration of action of less than 12 hours following systemic administration.[1][2][3][4] This characteristic, combined with its systemic activity, makes Zyklophin a valuable pharmacological tool and a potential therapeutic agent for conditions involving the central nervous system (CNS), such as depression, anxiety, and substance use disorders.[5][6]

A critical requirement for any CNS-acting therapeutic is the ability to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical data that provides strong evidence for Zyklophin's penetration of the BBB. The core evidence is derived from in vivo studies demonstrating that peripherally administered Zyklophin effectively antagonizes the centrally-mediated effects of KOR agonists.[1][2][3]

Evidence of Blood-Brain Barrier Penetration

Direct quantitative measurement of Zyklophin's brain-to-plasma concentration ratio has not been detailed in the reviewed literature. However, compelling indirect evidence for its ability to cross the BBB comes from in vivo pharmacological studies in mice. The primary line of evidence is the finding that subcutaneous (s.c.) administration of Zyklophin successfully antagonizes the antinociceptive effects of a KOR agonist, U50,488, administered directly into the central nervous system via the intracerebroventricular (i.c.v.) route.[1][2][3] This demonstrates that Zyklophin, after entering systemic circulation, can penetrate the CNS in sufficient concentrations to interact with and block kappa-opioid receptors in the brain.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies that characterize the activity of Zyklophin.

Table 1: In Vivo Antagonist Activity of Zyklophin

| Experiment Type | Animal Model | Zyklophin Administration | KOR Agonist (U50,488) Administration | Result | Citation |

|---|---|---|---|---|---|

| Antinociception Assay | C57BL/6J Mice | 1-3 mg/kg, s.c. | 10 mg/kg, i.p. | Dose-dependent antagonism of U50,488-induced antinociception. | [1][2] |

| Antinociception Assay | C57BL/6J Mice | 0.3-3 nmol, i.c.v. | 10 mg/kg, i.p. | Dose-dependent antagonism of U50,488-induced antinociception. | [1][2] |

| BBB Penetration Assay | C57BL/6J Mice | 3 mg/kg, s.c. | 40 nmol, i.c.v. | Significant antagonism of centrally-administered U50,488. | [1] |

| Conditioned Place Preference | Mice | 3 mg/kg, s.c. | Stress-induced reinstatement | Prevented stress-induced reinstatement of cocaine-seeking behavior. | [1][2][3] |

| Duration of Action | C57BL/6J Mice | 3 mg/kg, s.c. | 10 mg/kg, i.p. | Antagonist activity lasts less than 12 hours. |[1][2][3] |

Table 2: Receptor Binding Affinity and Selectivity of Zyklophin

| Receptor | Binding Affinity (Ki) | Selectivity Ratio (KOR/MOR/DOR) | Assay Type | Citation |

|---|---|---|---|---|

| Kappa (KOR) | 30 nM | 1 | Radioligand Binding | [1][7] |

| Mu (MOR) | 5820 nM | 194 | Radioligand Binding | [1][7] |

| Delta (DOR) | >10000 nM | >330 | Radioligand Binding |[1][7] |

Experimental Protocols

Mouse 55°C Warm-Water Tail-Withdrawal Assay

This assay is used to measure the antinociceptive (pain-reducing) effects of opioid agonists and the blocking action of antagonists.

-

Animals: C57BL/6J mice are used for the experiments.[1]

-

Acclimation: Mice are habituated to the testing environment before the experiment begins.

-

Baseline Measurement: The baseline tail-withdrawal latency is determined by immersing the distal portion of the mouse's tail in a 55°C water bath and recording the time taken to flick the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration:

-

Antagonist Pretreatment: Zyklophin or vehicle is administered either subcutaneously (s.c., 1-3 mg/kg) or intracerebroventricularly (i.c.v., 0.3-3 nmol).[2] Pretreatment is typically done 60 minutes before agonist administration.[1]

-

Agonist Administration: The selective KOR agonist U50,488 is administered intraperitoneally (i.p., 10 mg/kg) or centrally (i.c.v., 40 nmol).[1]

-

-

Testing: Tail-withdrawal latency is measured again at a set time point after agonist administration (e.g., 20 or 40 minutes).[1]

-

Data Analysis: The data is often presented as the percentage of maximum possible effect (%MPE) or as tail-withdrawal latency in seconds. Statistical analysis is performed to determine significant differences between treatment groups.[1]

Stress-Induced Reinstatement of Conditioned Place Preference (CPP)

This protocol assesses how Zyklophin can block the relapse of drug-seeking behavior triggered by stress.

-

Apparatus: A standard three-chamber CPP apparatus is used.

-

Conditioning Phase: Mice undergo a conditioning procedure where they receive cocaine injections paired with one distinct chamber and saline injections paired with another chamber over several days.

-

Preference Test (Pre-Stress): A pre-test is conducted to establish a baseline preference for either chamber in a drug-free state.

-

Extinction Phase: Mice are repeatedly placed in the apparatus without any drug administration until the initial preference for the cocaine-paired chamber is extinguished.

-

Stress and Treatment:

-

Reinstatement Test: Mice are placed back into the CPP apparatus in a drug-free state, and the time spent in each chamber is recorded.

-

Data Analysis: An increase in time spent in the previously cocaine-paired chamber after stress indicates reinstatement of drug-seeking behavior. The effect of Zyklophin is measured by its ability to prevent this increase.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action: KOR Antagonism

Kappa-opioid receptors are G-protein coupled receptors (GPCRs). When activated by an agonist like U50,488, they initiate intracellular signaling cascades that typically lead to neuronal inhibition. Zyklophin acts as a competitive antagonist, binding to the KOR without activating it, thereby blocking the agonist from binding and preventing the downstream signaling that leads to effects like antinociception.

Experimental Workflow for Demonstrating BBB Penetration

The logical workflow to confirm Zyklophin's CNS activity after peripheral administration involves a specific experimental design to rule out peripheral effects.

References

- 1. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action | Semantic Scholar [semanticscholar.org]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zyklophin, a short-acting kappa opioid antagonist, induces scratching in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Zyklophin for the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Zyklophin for the kappa-opioid receptor (KOR). Zyklophin, a cyclic peptide analog of dynorphin (B1627789) A, is a potent and selective KOR antagonist.[1][2][3] Understanding its interaction with the KOR at a molecular level is crucial for its development as a pharmacological tool and potential therapeutic agent for various central nervous system disorders.[1][4]

Quantitative Binding Affinity Data

The in vitro binding affinity of Zyklophin for the kappa-opioid receptor has been determined in multiple studies, primarily through competitive radioligand binding assays. The key parameter to quantify binding affinity is the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

| Parameter | Value (nM) | Cell Line | Radioligand | Reference |

| Kᵢ | 30 | CHO | Not Specified | [1] |

| Kᵢ | 30.3 | CHO | Not Specified |

Note: Variations in Kᵢ values can arise from differences in experimental conditions such as the specific radioligand used, buffer composition, and incubation parameters.

Experimental Protocols

The determination of Zyklophin's binding affinity for KOR typically involves two key in vitro assays: competitive radioligand binding assays to measure binding affinity and GTPγS binding assays to assess functional activity as an antagonist.

Radioligand Competitive Binding Assay

This assay measures the ability of Zyklophin to displace a radiolabeled ligand that is known to bind to the KOR.

1. Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human or rat kappa-opioid receptor.[2][5]

-

Radioligand: A tritiated KOR-selective ligand such as [³H]U-69,593 or [³H]diprenorphine.[5]

-

Test Compound: Zyklophin.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled KOR agonist or antagonist (e.g., 10 µM U-69,593).[5]

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).[5]

-

Filtration Apparatus: A cell harvester and glass fiber filters.[6]

-

Scintillation Counter: To measure radioactivity.[6]

2. Procedure:

-

Incubation: In a final volume of 1 mL, incubate the cell membranes (e.g., 20 µg protein) with a fixed concentration of the radioligand (e.g., 0.4 nM [³H]U-69,593) and varying concentrations of Zyklophin.[5]

-

Equilibration: Incubate the mixture for 60 minutes at 25°C to allow the binding to reach equilibrium.[5]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[6]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[6]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[6]

3. Data Analysis:

-

The concentration of Zyklophin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a concentration-response curve.

-

The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation:[1][7] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of Zyklophin to antagonize G-protein activation initiated by a KOR agonist. KOR is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ proteins.[8] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, which is the initial step in the signaling cascade. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.[9][10]

1. Materials:

-

Cell Membranes: Membranes from CHO cells stably expressing the human KOR.[5]

-

[³⁵S]GTPγS: A radiolabeled non-hydrolyzable GTP analog.[9]

-

GDP: Guanosine diphosphate.[9]

-

KOR Agonist: A known KOR agonist such as U-69,593.[5]

-

Test Compound: Zyklophin.

-

Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂ (pH 7.4).[5]

-

Filtration Apparatus and Scintillation Counter.

2. Procedure:

-

Pre-incubation: Incubate the cell membranes (e.g., 15 µg protein) with GDP (e.g., 10 µM) and varying concentrations of Zyklophin.[5]

-

Agonist Stimulation: Add a fixed concentration of the KOR agonist to stimulate the receptor.

-

[³⁵S]GTPγS Binding: Add [³⁵S]GTPγS (e.g., 0.05 nM) to the mixture and incubate for 60 minutes at 25°C.[5]

-

Separation, Washing, and Quantification: Follow the same steps as in the radioligand binding assay to separate and quantify the bound [³⁵S]GTPγS.

3. Data Analysis:

-

The ability of Zyklophin to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured.

-

The equilibrium dissociation constant (Kₑ) for the antagonist can be determined using the Schild analysis, which involves generating agonist concentration-response curves in the presence of different concentrations of Zyklophin.[5]

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Zyklophin acts as an antagonist at the KOR, blocking the canonical Gᵢ/Gₒ-coupled signaling pathway. Upon agonist binding, the KOR typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, and modulates ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[4][11] By binding to the receptor without activating it, Zyklophin prevents these downstream effects.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay to determine the binding affinity of Zyklophin for the KOR.

Logical Relationship for Kᵢ Determination

The determination of the inhibition constant (Kᵢ) from the experimentally derived IC₅₀ value is a critical step in characterizing the binding affinity of a competitive inhibitor like Zyklophin.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. researchgate.net [researchgate.net]

- 3. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action | Semantic Scholar [semanticscholar.org]

- 4. Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. m.youtube.com [m.youtube.com]

- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Zyklophin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Zyklophin, a potent and selective peptide antagonist of the kappa-opioid receptor (KOR). Zyklophin, an analog of the endogenous opioid peptide dynorphin (B1627789) A, has garnered significant interest as a lead compound for the development of therapeutics for substance use disorders and other CNS conditions.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this area.

Core Structure and Key Modifications

Zyklophin is a cyclic analog of dynorphin A(1-11)NH2 with the structure [N-benzyl-Tyr¹-cyclo(D-Asp⁵,Dap⁸)]dynorphin A(1-11)NH2.[3][4] SAR studies have primarily focused on three areas of modification: the N-terminal group, amino acid substitutions within the peptide sequence, and alterations to the cyclic constraint.[1][2] These modifications have been instrumental in elucidating the molecular determinants of KOR affinity and antagonist activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities of various Zyklophin analogs for the kappa (κ), mu (μ), and delta (δ) opioid receptors. The data is compiled from in vitro radioligand binding assays.

Table 1: N-Terminal Modifications of Zyklophin Analogs

| Analog ID | N-Terminal Modification | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) |

| Zyklophin (1) | N-benzyl | 3.0 | > 1000 | > 1000 |

| 4 | N-phenethyl | 1.1 | > 1000 | > 1000 |

| 5 | N-cyclopropylmethyl (CPM) | 0.78 | > 1000 | > 1000 |

| 6 | N-allyl | 11 | > 1000 | > 1000 |

| 7 | N-H | 134 | > 1000 | > 1000 |

| 8 | N-butyl | 14 | > 1000 | > 1000 |

Data sourced from Joshi et al. (2015).[3]

Table 2: Amino Acid Substitutions in Zyklophin Analogs

| Analog ID | Substitution | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) |

| 9 | [Ala¹] | > 1000 | > 1000 | > 1000 |

| 10 | [Ala⁴] | 116 | > 1000 | > 1000 |

| 11 | [Ala⁶] | 118 | > 1000 | > 1000 |

| 12 | [Ala⁷] | 3.6 | > 1000 | > 1000 |

| 13 | [D-Ala⁷] | 1.7 | > 1000 | > 1000 |

| 14 | [Phe¹] | 4.9 | > 1000 | > 1000 |

Data sourced from Joshi et al. (2015).[3]

Table 3: Modifications to the Cyclic Constraint

| Analog ID | Modification | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) |

| 15 | cyclo(D-Glu⁵,Dap⁸) | 403 | > 1000 | > 1000 |

| 16 | cyclo(D-Asp⁵,Dab⁸) | 222 | > 1000 | > 1000 |

| 17 | Linear (D-Asp⁵, Dap⁸) | 16 | > 1000 | > 1000 |

Data sourced from Joshi et al. (2015).[3]

Key SAR Insights

From the data presented, several key structure-activity relationships can be established:

-

N-Terminal Modifications : The N-phenethyl and N-cyclopropylmethyl substitutions at the N-terminus resulted in analogs with the highest KOR affinities, suggesting that a bulky, hydrophobic group in this position is favorable for receptor binding.[3][5]

-

Amino Acid Substitutions : Alanine scanning revealed that Phe⁴ and Arg⁶ are crucial for maintaining high KOR affinity.[3][5] Interestingly, the Tyr¹ phenol (B47542) group, often considered essential for opioid receptor binding, was not found to be critical for Zyklophin's KOR affinity.[3] However, Arg⁷ was identified as being important for KOR antagonist activity.[3][5]

-

Cyclic Constraint : Modifications to the lactam bridge, such as altering the ring size, led to a significant decrease in KOR affinity.[5] This highlights the importance of the specific conformational constraint imposed by the cyclo(D-Asp⁵,Dap⁸) linkage for optimal receptor interaction.

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of the Zyklophin analogs to opioid receptors.

Objective: To determine the inhibitory constant (Kᵢ) of Zyklophin analogs for the κ, μ, and δ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human kappa, mu, or delta opioid receptor.

-

Radioligand: [³H]-U69,593 (for KOR), [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR).

-

Test Compounds: Zyklophin and its analogs.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test analog, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

GTPγS Functional Assay

This assay is used to determine the functional activity of the Zyklophin analogs, specifically their ability to act as agonists or antagonists at the KOR.

Objective: To measure the ability of Zyklophin analogs to stimulate or inhibit [³⁵S]GTPγS binding to G-proteins coupled to the KOR.

Materials:

-

Receptor Source: Cell membranes from CHO cells stably expressing the recombinant human KOR.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compounds: Zyklophin and its analogs.

-

Agonist (for antagonist testing): U50,488.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following components:

-

Basal Binding: Assay buffer, [³⁵S]GTPγS, GDP, and membrane suspension.

-

Agonist-Stimulated Binding: Assay buffer, [³⁵S]GTPγS, GDP, a fixed concentration of agonist (e.g., U50,488), and membrane suspension.

-

Agonist/Antagonist Assay: Assay buffer, [³⁵S]GTPγS, GDP, a fixed concentration of agonist, varying concentrations of the test analog, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.[7]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: For agonist testing, plot the percentage of stimulation over basal against the log concentration of the analog to determine the EC₅₀ and Eₘₐₓ. For antagonist testing, plot the percentage of inhibition of agonist-stimulated binding against the log concentration of the analog to determine the IC₅₀. The antagonist dissociation constant (Kₑ) can then be calculated. All tested cyclic Zyklophin analogs exhibited negligible KOR efficacy, confirming their antagonist profile.[3][5] The N-phenethyl-Tyr¹, N-CPM-Tyr¹, and the N-benzyl-Phe¹ analogs were found to be 8- to 24-fold more potent KOR antagonists than Zyklophin itself.[3]

Visualizations

Kappa-Opioid Receptor Signaling Pathway

Caption: Antagonism of the KOR signaling pathway by a Zyklophin analog.

General Workflow for Structure-Activity Relationship Studiesdot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Initial Pharmacological Characterization of Zyklophin: A Technical Overview

Introduction

Zyklophin, chemically identified as [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]-dynorphin A-(1–11)NH₂, is a novel cyclic peptide analog of the endogenous opioid peptide dynorphin (B1627789) A.[1] It has been developed as a selective kappa opioid receptor (KOR) antagonist. This document provides a comprehensive summary of its initial pharmacological characterization, detailing its binding affinity, in vitro and in vivo functional activity, and mechanism of action. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of Zyklophin.

Table 1: Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Selectivity Ratio (KOR/MOR/DOR) | Reference |

| Kappa (KOR) | 30 | 1 | [1] |

| Mu (MOR) | >5820 | 194 | [1] |

| Delta (DOR) | >9900 | >330 | [1] |

Table 2: In Vivo Antagonist Activity

| Assay | Agonist | Zyklophin Administration | Dose Range | Outcome | Reference |

| 55°C Warm-Water Tail-Withdrawal | U50,488 (KOR agonist) | Intracerebroventricular (i.c.v.) | 0.3–3 nmol | Dose-dependent antagonism of U50,488-induced antinociception | [1][2][3][4] |

| 55°C Warm-Water Tail-Withdrawal | U50,488 (KOR agonist) | Subcutaneous (s.c.) | 1–3 mg/kg | Dose-dependent antagonism of U50,488-induced antinociception | [1][2][3][4] |

| 55°C Warm-Water Tail-Withdrawal | Morphine (MOR agonist) | Subcutaneous (s.c.) | Not specified | No effect on morphine-mediated antinociception | [1][2][3][4] |

| 55°C Warm-Water Tail-Withdrawal | SNC-80 (DOR agonist) | Subcutaneous (s.c.) | Not specified | No effect on SNC-80-mediated antinociception | [1][2][3][4] |

| Conditioned Place Preference | Stress-induced cocaine seeking | Subcutaneous (s.c.) | 3 mg/kg | Prevented stress-induced reinstatement of cocaine-seeking behavior | [1][2][3] |

Mechanism of Action and Signaling Pathway

Zyklophin functions as a selective antagonist at the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] In its natural state, the KOR is activated by endogenous ligands such as dynorphins. This activation leads to the inhibition of dopamine (B1211576) signaling pathways.[1] By binding to the KOR without activating it, Zyklophin competitively blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade that leads to the inhibition of dopamine release. This mechanism is particularly relevant in conditions such as stress-induced relapse in substance use disorders.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) and selectivity of Zyklophin for kappa, mu, and delta opioid receptors.

-

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human opioid receptors were used.

-

Radioligands:

-

KOR: [³H]U69,593

-

DOR: [³H]diprenorphine

-

-

Assay Conditions: Cell membranes (approximately 20 µg) were incubated with the respective radioligand and various concentrations of Zyklophin in 50 mM Tris-HCl buffer (pH 7.4) in a final volume of 1 mL.

-

Incubation: The mixture was incubated for 60 minutes at 25°C.

-

Non-specific Binding Determination: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (10 µM U69,593 or 1 µM diprenorphine).

-

Termination and Filtration: The reaction was terminated by rapid filtration through Whatman GF/C glass fiber filters to separate bound and free radioligand.

-

Data Analysis: The Kᵢ values were calculated from the IC₅₀ values obtained from competitive binding curves using the Cheng-Prusoff equation.[5]

-

Guanosine 5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) Functional Assay

-

Objective: To assess the functional activity of Zyklophin at the KOR by measuring G protein activation.

-

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human KOR were used.[5]

-

Assay Conditions: Membranes were incubated with [³⁵S]GTPγS in the presence of a KOR agonist (e.g., U69,593) with and without various concentrations of Zyklophin.[5]

-

Incubation: The incubation was carried out to allow for G protein activation and binding of [³⁵S]GTPγS.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a rightward shift in the agonist concentration-response curve in the presence of Zyklophin indicates antagonist activity. The antagonist equilibrium constant (Kₑ) can be calculated from these shifts.[5] Studies showed that Zyklophin did not increase [³⁵S]GTPγS binding, indicating it is an antagonist.[5]

-

In Vivo Antinociception Assay (Warm-Water Tail-Withdrawal Test)

-

Objective: To evaluate the in vivo antagonist activity of Zyklophin against KOR-mediated analgesia.

-

Methodology:

-

Procedure: The distal portion of the mouse's tail was immersed in a 55°C water bath, and the latency to tail withdrawal was measured.

-

Drug Administration:

-

Experimental Design: Mice were pretreated with Zyklophin or vehicle, followed by the administration of an opioid agonist. Tail-withdrawal latencies were measured at specific time points after agonist administration.

-

Outcome Measure: An increase in tail-withdrawal latency indicates an antinociceptive effect. Antagonism is demonstrated by the reduction or blockade of the agonist-induced increase in latency.

Conditioned Place Preference (CPP) Assay

-

Objective: To determine the effect of Zyklophin on the reinstatement of drug-seeking behavior.

-

Methodology:

-

Apparatus: A standard three-chamber CPP apparatus.

-

Phases:

-

Pre-conditioning (Baseline): The initial preference for each chamber is determined.

-

Conditioning: Mice are repeatedly paired with cocaine in one chamber and saline in the other.

-

Extinction: The preference for the cocaine-paired chamber is extinguished by allowing free access to all chambers without any drug administration.

-

Reinstatement: Reinstatement of cocaine-seeking behavior is induced by a stressor (e.g., footshock).

-

-

Drug Administration: Zyklophin (3 mg/kg, s.c.) or vehicle was administered before the stress-induced reinstatement phase.[1][2]

-

Outcome Measure: The time spent in the previously cocaine-paired chamber during the reinstatement test is measured. A significant increase in time indicates reinstatement of drug-seeking behavior. Prevention of this increase by Zyklophin demonstrates its therapeutic potential.[1]

-

Conclusion

The initial pharmacological characterization of Zyklophin establishes it as a potent and selective kappa opioid receptor antagonist.[1][3] A key distinguishing feature is its systemic activity and shorter duration of action (less than 12 hours) compared to other non-peptide KOR antagonists, which can have effects lasting for weeks.[1][2][3][4][6] This favorable pharmacokinetic profile, combined with its ability to cross the blood-brain barrier and modulate CNS-mediated behaviors such as stress-induced reinstatement of drug-seeking, positions Zyklophin as a valuable pharmacological tool and a promising lead compound for the development of therapeutics for substance use and mood disorders.[1][2][3]

References

- 1. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action | Semantic Scholar [semanticscholar.org]

- 4. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action. | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Zyklophin, a short-acting kappa opioid antagonist, induces scratching in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Zyklophin Dosage and Administration for In Vivo Mouse Studies

Introduction

Zyklophin is a semisynthetic, cyclic peptide derived from dynorphin (B1627789) A that functions as a potent and highly selective kappa-opioid receptor (KOR) antagonist.[1][2] A key advantage of Zyklophin is its systemic activity and ability to penetrate the blood-brain barrier, allowing for peripheral administration to achieve central nervous system effects.[3][4] Notably, it possesses a much shorter duration of action (less than 12 hours) compared to prototypical KOR antagonists like nor-binaltorphimine (nor-BNI), which can remain active for weeks.[5][6] This characteristic makes Zyklophin a valuable pharmacological tool for acute studies of the KOR system's role in pain, addiction, and stress.

These notes provide a summary of established dosages and a detailed protocol for the use of Zyklophin in common behavioral paradigms in mice.

Data Presentation: Zyklophin Dosage and Effects

The following tables summarize quantitative data from key in vivo mouse studies. The primary model cited is the C57BL/6J mouse strain.

Table 1: Systemic (Subcutaneous) Administration Dosing

| Mouse Strain | Dosage (s.c.) | Application | Observed Effect | Duration of Action | Citation |

| C57BL/6J | 1 - 3 mg/kg | Antagonism of KOR Agonist | Dose-dependently antagonized antinociception induced by the KOR agonist U50,488. | - | [3][7] |

| C57BL/6J | 3 mg/kg | Antagonism of KOR Agonist | Significantly antagonized U50,488-induced antinociception. | < 12 hours | [3][5][6] |

| C57BL/6J | 3 mg/kg | Cocaine-Seeking Behavior | Prevented stress-induced reinstatement of cocaine-seeking in a Conditioned Place Preference (CPP) assay. | - | [3][7] |

| Swiss-Webster | 0.1 - 1 mg/kg | Side Effect Profile | Induced dose-related scratching behavior, found to be KOR-independent. | 3-15 min post-injection | [8][9] |

Table 2: Central (Intracerebroventricular) Administration Dosing

| Mouse Strain | Dosage (i.c.v.) | Application | Observed Effect | Citation |

| C57BL/6J | 0.3 - 3 nmol | Antagonism of KOR Agonist | Dose-dependently antagonized U50,488-induced antinociception. | [3][7] |

Experimental Protocols

The following are detailed methodologies for experiments commonly performed with Zyklophin in mice.

Protocol 1: Antagonism of KOR Agonist-Induced Antinociception

This protocol is designed to verify the KOR antagonist activity of Zyklophin in vivo.

-

Animals: Adult male C57BL/6J mice (19–27 grams) are used. Animals should be housed in accordance with institutional guidelines and allowed to acclimate before experimentation.[10]

-

Materials:

-

Zyklophin

-

KOR agonist (e.g., U50,488)

-

Vehicle (e.g., 0.9% sterile saline)

-

Standard mouse restraints

-

Tuberculin syringes with appropriate gauge needles (e.g., 27G for s.c.)

-

55°C warm-water bath for tail-withdrawal assay.

-

-

Drug Preparation:

-

Dissolve Zyklophin in 0.9% saline to the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 25g mouse at 10 mL/kg injection volume).

-

Dissolve U50,488 in 0.9% saline (e.g., 1 mg/mL for a 10 mg/kg dose).

-

-

Experimental Procedure:

-

Baseline Latency: Measure the baseline tail-withdrawal latency for each mouse by immersing the distal third of the tail in the 55°C water bath. A cut-off time of 15 seconds is used to prevent tissue damage.[6]

-

Zyklophin Administration: Administer Zyklophin (e.g., 3 mg/kg, s.c.) or vehicle to the mice.[6]

-

Pretreatment Time: Wait for the desired pretreatment period. A 60-minute pretreatment is common.[6]

-

KOR Agonist Administration: Administer the KOR agonist (e.g., U50,488, 10 mg/kg, i.p.).[6]

-

Post-Agonist Measurement: Measure the tail-withdrawal latency again 40 minutes after the agonist administration.[6]

-

-

Data Analysis:

-

Calculate the percent antinociception using the formula: % Antinociception = 100 * (Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)[6]

-

Compare the % antinociception between the vehicle-pretreated and Zyklophin-pretreated groups using an appropriate statistical test (e.g., Student's t-test).

-

Protocol 2: Stress-Induced Reinstatement of Cocaine-Seeking (CPP)

This protocol assesses the ability of Zyklophin to block the effects of stress on drug-seeking behavior.

-

Animals: Adult male C57BL/6J mice are used due to their established responses in this paradigm.[10]

-

Apparatus: A standard three-chamber conditioned place preference (CPP) box.

-

Drug Preparation:

-

Prepare Zyklophin as described in Protocol 1.

-

Prepare cocaine hydrochloride in 0.9% saline (e.g., 1 mg/mL for a 10 mg/kg dose).

-

-

Experimental Procedure (Multi-day):

-

Day 1 (Pre-Test): Place mice in the central chamber and allow free access to all chambers for 15-30 minutes. Record time spent in each chamber to establish initial preference.

-

Days 2-5 (Conditioning):

-

Day 6 (Post-Conditioning Test): Test for place preference as done on Day 1. A significant increase in time spent in the cocaine-paired chamber indicates successful conditioning.

-

Days 7-28 (Extinction): Re-examine place preference once a week without any drug administration until the time spent in the cocaine-paired chamber returns to baseline levels.[7]

-

Days 28-29 (Stress and Treatment):

-

Day 30 (Reinstatement Test): Test for place preference as done on Day 1. An increase in time in the cocaine-paired chamber in the vehicle group indicates stress-induced reinstatement.

-

-

Data Analysis:

-

Analyze the time spent in the cocaine-paired chamber across the different phases (Pre-test, Post-Conditioning, Extinction, Reinstatement).

-

Use a one-way ANOVA to compare the reinstatement of CPP in the vehicle-treated versus Zyklophin-treated groups.[7]

-

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates the mechanism of action for Zyklophin. As a KOR antagonist, it blocks the binding of endogenous KOR agonists (like Dynorphin) or exogenous agonists (like U50,488), thereby preventing the downstream intracellular signaling cascade.

Caption: Mechanism of Zyklophin as a KOR antagonist.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo mouse study using Zyklophin to test its antagonist properties.

Caption: General workflow for a Zyklophin antagonist study.

References

- 1. Zyklophin - Wikipedia [en.wikipedia.org]

- 2. zyklophin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pnas.org [pnas.org]

- 4. Peptide Kappa Opioid Receptor Ligands: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. DSpace [scholarshare.temple.edu]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous Administration of Zyklophin

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Zyklophin, a selective kappa opioid receptor (KOR) peptide antagonist. The information is intended for researchers, scientists, and drug development professionals investigating the kappa opioid system and its role in various physiological and pathological processes.

Introduction

Zyklophin, with the chemical structure [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)-dynorphin A-(1–11)NH₂], is a potent and selective antagonist of the kappa opioid receptor (KOR).[1] Unlike other KOR antagonists such as nor-binaltorphimine (nor-BNI) which have a very long duration of action, Zyklophin exhibits a shorter duration of activity of less than 12 hours following a single subcutaneous dose.[1][2] This characteristic makes it a valuable tool for studies requiring a more finite period of KOR blockade. Due to modifications at its C-terminus, Zyklophin possesses increased metabolic stability, allowing for systemic activity.[3] Research has demonstrated its ability to cross the blood-brain barrier and antagonize KORs within the central nervous system (CNS) after peripheral administration.[1][4][5] These properties make Zyklophin a suitable candidate for investigating the role of the KOR system in conditions such as cocaine addiction and relapse.[1][3]

Mechanism of Action and Signaling Pathway

Zyklophin functions as a competitive antagonist at the kappa opioid receptor, a G protein-coupled receptor (GPCR). The endogenous ligands for KOR are dynorphins.[4] Activation of KOR by agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and a subsequent reduction in neurotransmitter release, including the inhibition of dopamine (B1211576) signaling in reward pathways.[4] Zyklophin blocks these effects by preventing the binding of endogenous or exogenous KOR agonists. This antagonism has been shown to prevent stress-induced reinstatement of cocaine-seeking behavior in preclinical models.[1][6]

Diagram of Zyklophin's antagonistic action on the KOR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for Zyklophin based on published preclinical studies.

Table 1: In Vivo Efficacy and Dosage for Subcutaneous Administration in Mice

| Parameter | Value | Species | Assay | Reference |

| Effective Dose Range | 1 - 3 mg/kg | C57BL/6J Mice | Antagonism of U50,488-induced antinociception | [1] |

| Effective Dose | 3 mg/kg | Mice | Prevention of stress-induced reinstatement of cocaine CPP | [1][5] |

| Dose Range for Itch Induction | 0.1 - 1 mg/kg | Swiss-Webster Mice | Scratching behavior observation | [7] |

| Duration of Antagonist Activity | < 12 hours | Mice | Antagonism of U50,488-induced antinociception | [1][2][5] |

Table 2: Receptor Binding and Selectivity

| Parameter | Value | Receptor | Reference |

| Ki Ratio (kappa/mu/delta) | 1 / 194 / >330 | Opioid Receptors | [7] |

Experimental Protocols

This protocol details the procedure for preparing and administering Zyklophin subcutaneously to mice for behavioral and pharmacokinetic studies.

Materials:

-

Zyklophin peptide

-

Sterile 0.9% saline solution (vehicle)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Insulin (B600854) syringes (e.g., 28-31 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Zyklophin Solution:

-

On the day of the experiment, calculate the required amount of Zyklophin based on the desired dose (e.g., 0.1 - 3 mg/kg) and the number and weight of the animals.

-

Weigh the appropriate amount of Zyklophin powder and dissolve it in sterile 0.9% saline to the desired final concentration.

-

Vortex the solution gently to ensure complete dissolution. The solution should be clear and free of particulates.

-

Prepare a vehicle control solution using only sterile 0.9% saline.

-

-

Animal Handling and Dosing:

-

Acclimate the mice to the experimental room for at least 1 hour before the procedure.

-

Weigh each mouse immediately before injection to calculate the precise injection volume.

-

A common injection volume is 0.25 mL per 25 g of body weight.[7]

-

Gently restrain the mouse and lift the loose skin over the nape of the neck to form a tent.

-

Insert the needle of the insulin syringe into the base of the skin tent, parallel to the spine.

-

Slowly inject the calculated volume of Zyklophin solution or vehicle subcutaneously.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

-

Return the mouse to its home cage or the experimental apparatus.

-

-

Post-Administration Monitoring:

-

Observe the animals for any immediate adverse reactions.

-

For behavioral studies, proceed with the specific experimental timeline. For example, pretreatment with Zyklophin is often done 20 to 60 minutes before the administration of a KOR agonist or the initiation of a behavioral test.[1][4]

-

For pharmacokinetic studies, collect blood samples at predetermined time points following administration.[3]

-

Experimental workflow for the subcutaneous administration of Zyklophin.

This protocol describes a general method to assess the KOR antagonist activity of Zyklophin in vivo.

Experimental Design:

-

Groups:

-

Vehicle + Vehicle

-

Vehicle + KOR Agonist (e.g., U50,488)

-

Zyklophin + KOR Agonist

-

Zyklophin + Vehicle

-

-

Procedure:

-

Administer Zyklophin (e.g., 1-3 mg/kg, s.c.) or vehicle subcutaneously.

-

After a pretreatment time of 20-60 minutes, administer the KOR agonist (e.g., U50,488, 10 mg/kg, i.p.) or vehicle.[4]

-

At the appropriate time point following agonist administration (e.g., 20-40 minutes), conduct the behavioral assay (e.g., warm water tail-withdrawal test for antinociception).[4]

-

Record and analyze the data to determine if Zyklophin pretreatment significantly attenuates the effects of the KOR agonist.

-

Safety and Handling

Standard laboratory safety precautions should be followed when handling Zyklophin. This includes wearing gloves, a lab coat, and eye protection. For detailed toxicological information, refer to the manufacturer's safety data sheet (SDS).

Conclusion

Zyklophin is a valuable research tool for investigating the kappa opioid system due to its selectivity, systemic activity, and shorter duration of action compared to other KOR antagonists. The protocols and data presented here provide a foundation for designing and conducting experiments utilizing subcutaneous administration of Zyklophin.

References

- 1. pnas.org [pnas.org]

- 2. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action | Semantic Scholar [semanticscholar.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynorphin analogs » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Zyklophin, a short-acting kappa opioid antagonist, induces scratching in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zyklophin in Conditioned Place Preference (CPP) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zyklophin is a potent and selective peptide antagonist of the kappa opioid receptor (KOR). Unlike other KOR antagonists, Zyklophin has a shorter duration of action, making it a valuable research tool for investigating the role of the KOR system in various neurological processes, including stress, addiction, and reward.[1] The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli.[2] These application notes provide detailed protocols for utilizing Zyklophin in CPP assays, particularly in the context of stress-induced reinstatement of drug-seeking behavior.

Mechanism of Action

The dynorphin (B1627789)/KOR system is a critical modulator of the brain's reward circuitry. Activation of KORs, typically by the endogenous ligand dynorphin, produces aversive and depressive-like states, in part by inhibiting dopamine (B1211576) release in key brain regions such as the nucleus accumbens (NAc).[3][4][5] Stress is a potent trigger for dynorphin release, and the subsequent KOR activation is implicated in the negative affective states that can drive relapse to drug use.[4][5][6]

Zyklophin, as a KOR antagonist, blocks the binding of dynorphin to KORs. This action prevents the downstream inhibitory signaling, thereby disinhibiting dopamine release. In the context of stress-induced reinstatement of drug-seeking, Zyklophin is hypothesized to prevent the stress-induced suppression of dopamine that contributes to the relapse phenotype. By maintaining dopamine homeostasis, Zyklophin can attenuate the motivational drive to seek the drug that is precipitated by stress.[3][7]

Data Presentation

The following table summarizes quantitative data from a key study investigating the efficacy of Zyklophin in a stress-induced reinstatement model of cocaine conditioned place preference in mice.

| Treatment Group | Dose (mg/kg, s.c.) | Mean Preference Score (s) ± SEM | Statistical Significance vs. Stress + Vehicle |

| No Stress | N/A | ~150 ± 25 | N/A |

| Stress + Vehicle | N/A | ~450 ± 50 | N/A |

| Stress + Zyklophin | 1 | ~400 ± 60 | Not Significant |

| Stress + Zyklophin | 3 | ~175 ± 40 | p < 0.05 |

Data are estimated from the graphical representation in Aldrich et al., PNAS, 2009 and are intended for illustrative purposes. For precise values, refer to the original publication.[7]

Experimental Protocols

This section outlines a detailed protocol for a conditioned place preference assay to evaluate the effect of Zyklophin on stress-induced reinstatement of cocaine-seeking behavior in mice.

Materials and Apparatus

-

Zyklophin

-

Cocaine hydrochloride

-

Sterile saline (0.9%)

-

Conditioned Place Preference Apparatus (three-chamber design is recommended)

-

Animal scale

-

Syringes and needles for subcutaneous (s.c.) injection

-

Forced swim stress apparatus (e.g., beakers filled with water)

-

Timers

Experimental Phases

The CPP experiment consists of four main phases:

-

Habituation and Pre-Test (Baseline Preference):

-

Handle mice for several days prior to the start of the experiment to acclimate them to the researcher.

-

On Day 1, place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.

-

Record the time spent in each of the two conditioning chambers. An unbiased design is preferable, where animals do not show a significant preference for either chamber. If a biased design is used, the drug is typically paired with the less-preferred chamber.

-

-

Conditioning Phase (Acquisition of Preference):

-

This phase typically lasts for 4-8 days, with one conditioning session per day.

-

On conditioning days, administer cocaine (e.g., 10-20 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

-

On alternate days, administer saline and confine the mouse to the opposite conditioning chamber for 30 minutes.

-

The order of cocaine and saline administration should be counterbalanced across animals.

-

-

Post-Test (Expression of Preference):

-

The day after the final conditioning session, place the mouse in the central chamber and allow free access to all chambers for 15-20 minutes in a drug-free state.

-

Record the time spent in each chamber. A significant increase in time spent in the cocaine-paired chamber compared to the pre-test indicates successful conditioning.

-

-

Extinction and Reinstatement Phase:

-

Extinction: For several consecutive days, place the mice in the CPP apparatus and allow free exploration of all chambers for 15-20 minutes without any drug administration. This is continued until the preference for the cocaine-paired chamber is no longer statistically significant compared to the saline-paired chamber.

-

Stress-Induced Reinstatement:

-

Divide the extinguished mice into experimental groups (e.g., Vehicle + No Stress, Vehicle + Stress, Zyklophin (1 mg/kg) + Stress, Zyklophin (3 mg/kg) + Stress).

-

Administer Zyklophin or vehicle (s.c.) 20-30 minutes prior to the stress procedure.

-

Induce stress using a forced swim test. Place the mouse in a beaker of water (22-25°C) for a period of 5-15 minutes from which it cannot escape. This is typically done on two consecutive days.[7]

-